Potassium trifluoro(6-(2-methoxy-2-oxoethyl)pyridin-3-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide is a chemical compound with the molecular formula C8H8BF3KNO2 and a molecular weight of 257.06 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyridyl ring with a methoxy-oxo-ethyl substituent. It is primarily used in research and development settings due to its specialized properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide typically involves the reaction of a pyridylboronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve mild temperatures and neutral to slightly basic pH to maintain the stability of the trifluoroborate group .
Major Products
Major products formed from these reactions include boronic acids, boronate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide has several scientific research applications:
Biology: The compound is explored for its potential in labeling and imaging studies due to its unique boron-containing structure.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs, which may have applications in cancer therapy and other medical fields.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the oxidative addition of the palladium catalyst to an electrophilic organic group, followed by transmetalation with the nucleophilic boron group .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro(2-fluoro-6-methoxyphenyl)borate: Similar in structure but with a different substituent on the phenyl ring.
Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide: Another similar compound with variations in the substituent groups.
Uniqueness
Potassium;trifluoro-[6-(2-methoxy-2-oxo-ethyl)-3-pyridyl]boranuide is unique due to its specific combination of a pyridyl ring and a trifluoroborate group, which imparts distinct reactivity and stability. This makes it particularly valuable in specialized applications, such as advanced organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H8BF3KNO2 |
---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
potassium;trifluoro-[6-(2-methoxy-2-oxoethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C8H8BF3NO2.K/c1-15-8(14)4-7-3-2-6(5-13-7)9(10,11)12;/h2-3,5H,4H2,1H3;/q-1;+1 |
InChI Key |
IQAFLYZULCWSLN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CN=C(C=C1)CC(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.